molecular formula C4H10ClNO2 B2997383 O-(Oxolan-3-yl)hydroxylamine;hydrochloride CAS No. 169956-76-7

O-(Oxolan-3-yl)hydroxylamine;hydrochloride

Cat. No.: B2997383
CAS No.: 169956-76-7
M. Wt: 139.58
InChI Key: OZBUNEWFSGYZOT-UHFFFAOYSA-N
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Description

O-(Oxolan-3-yl)hydroxylamine;hydrochloride is a hydroxylamine derivative where the hydroxylamine group is substituted with an oxolan-3-yl (tetrahydrofuran-3-yl) moiety. This compound is structurally characterized by a five-membered oxolane ring attached via an oxygen atom to the hydroxylamine backbone, which is stabilized as a hydrochloride salt. Hydroxylamine derivatives are widely utilized in organic synthesis, particularly in the formation of oximes through reactions with carbonyl compounds (aldehydes/ketones) .

Properties

IUPAC Name

O-(oxolan-3-yl)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c5-7-4-1-2-6-3-4;/h4H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBUNEWFSGYZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1ON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of O-(Oxolan-3-yl)hydroxylamine;hydrochloride typically involves the reaction of hydroxylamine with oxolan-3-yl derivatives under controlled conditions. One common method involves the reaction of hydroxylamine hydrochloride with oxolan-3-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature of around 0-5°C. The product is then purified by recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

O-(Oxolan-3-yl)hydroxylamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxolan-3-yl nitrone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: It can be reduced to form oxolan-3-ylamine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxylamine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

O-(Oxolan-3-yl)hydroxylamine;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of O-(Oxolan-3-yl)hydroxylamine;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Table 1: Key Properties of O-(Oxolan-3-yl)hydroxylamine;hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications References
This compound C₄H₁₀ClNO₂* 138.5 (calculated) Likely via nucleophilic substitution of oxolan-3-yl halide with hydroxylamine Oxime formation, pharmaceutical intermediates
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride C₇H₅F₅ClNO 267.57 Reaction of pentafluorobenzyl bromide with N-hydroxyphthalimide, followed by HCl Derivatization agent in GC/MS (FLOROX® reagent) for carbonyl analysis
Methoxyamine hydrochloride (MOX® reagent) CH₅NO·HCl 83.52 Direct alkylation of hydroxylamine Derivatization of carbonyl compounds in GC/MS
O-Ethylhydroxylamine hydrochloride C₂H₈ClNO 109.54 Reaction of ethyl bromide with hydroxylamine hydrochloride Synthesis of rapamycin derivatives (Rapa*-3Z)
O-(3-Methoxyphenyl)methyl hydroxylamine hydrochloride C₈H₁₂ClNO₂ 189.64 Substituted benzyl bromide reacted with hydroxylamine Organic synthesis, potential use in drug discovery
O-(2-Fluoroethyl)hydroxylamine hydrochloride C₂H₇ClFNO 123.53 Fluorinated alkylation of hydroxylamine hydrochloride Pharmaceutical intermediates, custom chemical synthesis

Biological Activity

O-(Oxolan-3-yl)hydroxylamine; hydrochloride, also known as Methoxy[(oxolan-3-yl)methyl]amine hydrochloride, is a compound that has garnered attention due to its unique biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of O-(Oxolan-3-yl)hydroxylamine; hydrochloride primarily involves its interaction with enzymes and proteins. The compound acts as a nucleophile , capable of forming covalent bonds with specific amino acid residues in target proteins. This interaction can lead to significant modifications in enzyme activity and function, particularly in biochemical pathways related to DNA repair mechanisms.

Key Mechanisms Include:

  • Covalent Bond Formation : The hydroxylamine group of the compound can react with electrophilic sites on proteins, leading to structural changes.
  • Inhibition of DNA Repair : Research indicates that this compound can inhibit DNA repair processes by binding to apurinic/apyrimidinic (AP) sites in DNA, resulting in increased DNA strand breaks and apoptosis in cells.
  • Enzyme Modulation : By modifying the active sites of enzymes, O-(Oxolan-3-yl)hydroxylamine can alter their catalytic efficiency, impacting various metabolic pathways.

Biological Activity and Applications

O-(Oxolan-3-yl)hydroxylamine; hydrochloride has shown promise in several biological contexts:

  • Antiviral Activity : Some studies suggest that compounds similar to O-(Oxolan-3-yl)hydroxylamine exhibit antiviral properties by interfering with viral replication mechanisms .
  • Cancer Research : Its ability to inhibit DNA repair mechanisms positions it as a candidate for cancer therapies, particularly in tumors with dysfunctional DNA repair pathways.

Table 1: Biological Activities and Applications

Activity Description References
AntiviralPotential interference with viral replication mechanisms
DNA Repair InhibitionCovalent binding to AP sites leading to increased strand breaks
Enzyme ModulationModification of enzyme active sites affecting metabolic pathways

Case Studies

Several studies have investigated the effects of O-(Oxolan-3-yl)hydroxylamine; hydrochloride on cellular models:

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines due to its inhibitory effects on DNA repair mechanisms. Cells treated with varying concentrations showed a dose-dependent increase in DNA damage markers.
  • Mechanistic Insights : Research employing mass spectrometry has elucidated the fragmentation patterns of the compound when interacting with biological targets, providing insights into its mode of action at the molecular level .

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